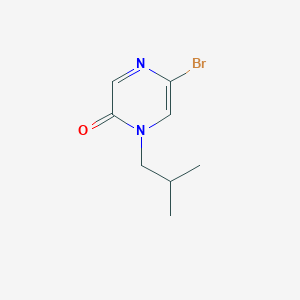

5-Bromo-1-isobutylpyrazin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-1-isobutylpyrazin-2(1H)-one, also known as 5-bromo-IBP, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound with a wide range of properties that make it useful in a variety of research experiments.

Aplicaciones Científicas De Investigación

Diagnostic and Research Tools

- DNA Replication Detection : Monoclonal antibodies specific for bromodeoxyuridine, a compound related to pyrazine derivatives, have been utilized to detect low levels of DNA replication on a cell-by-cell basis in vitro. This application highlights the role of brominated pyrazines in cellular biology research, particularly in studies involving DNA synthesis and cell proliferation (Gratzner, 1982).

Chemical Synthesis and Drug Development

Antimicrobial and Cytotoxicity Studies : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives, synthesized from isobutyrohydrazonoyl bromide, have shown promising antibacterial properties and cytotoxic effects against various cancer cell lines. This research underscores the potential of pyrazine derivatives in the development of new antimicrobial and anticancer agents (Hassaneen et al., 2019).

Beyond Rule of 5 Chemical Space : Research into compounds that fall outside the traditional 'Rule of 5' space, including pyrazine derivatives, has provided insights into the design and development of new therapeutic agents for challenging targets. This area of study is crucial for advancing drug discovery efforts for diseases with significant unmet medical needs (DeGoey et al., 2017).

Biological Studies

Antimycobacterial Activity : Studies on compounds like 5-Chloropyrazinamide have explored their in vitro activity against Mycobacterium tuberculosis and other mycobacteria, highlighting the potential of pyrazine derivatives in treating tuberculosis and related infections (Cynamon et al., 1998).

Photophysical Properties : Research on heteroleptic mononuclear cyclometalated iridium(III) complexes with pyrazine ligands has revealed their varied redox and emission properties. These findings are relevant for applications in organic light-emitting devices and biological labeling, demonstrating the versatility of pyrazine derivatives in materials science and biochemistry (Stagni et al., 2008).

Propiedades

IUPAC Name |

5-bromo-1-(2-methylpropyl)pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-6(2)4-11-5-7(9)10-3-8(11)12/h3,5-6H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORUXGQHGVODNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(N=CC1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2978409.png)

![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/no-structure.png)

![Methyl 3-[(6,7-dimethoxy-4-quinazolinyl)amino]-2-thiophenecarboxylate](/img/structure/B2978412.png)

![7-(2-methoxyphenyl)-4-(methylsulfanyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2978413.png)

![6-Methyl-4-(4-methylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2978415.png)

![N-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)prop-2-enamide](/img/structure/B2978421.png)